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molecular formula C8H11NO B097646 (2,6-Dimethylpyridin-4-yl)methanol CAS No. 18088-01-2

(2,6-Dimethylpyridin-4-yl)methanol

Cat. No. B097646
M. Wt: 137.18 g/mol
InChI Key: DLDGHMPQNVTNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238640B2

Procedure details

4-Hydroxymethyl-2,6-dimethylpyridine (1.00 g, 7.28 mmol) was dissolved in ethanol (20 mL), and activated MnO2 (2.24 g, 21.8 mmol) was added; the reaction mixture was refluxed for 17 hours. The mixture was cooled and concentrated, purified by column chromatography (silica gel 230-400 mesh; 20% ethyl acetate in hexanes as eluent) to give 2,6-dimethyl-4-pyridinecarboxaldehyde as a yellow oil. Yield: 0.14 g (14%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.24 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([CH3:10])[CH:4]=1>C(O)C.O=[Mn]=O>[CH3:10][C:5]1[CH:4]=[C:3]([CH:2]=[O:1])[CH:8]=[C:7]([CH3:9])[N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=CC(=NC(=C1)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.24 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel 230-400 mesh; 20% ethyl acetate in hexanes as eluent)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=C1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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